molecular formula C12H14FN B11905261 6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11905261
M. Wt: 191.24 g/mol
InChI Key: HINPFVRUJIUYOE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic organic compound that features a cyclopropyl group and a fluorine atom attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group but shares the fluorine-substituted isoquinoline core.

    8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the cyclopropyl group.

    6-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline: Contains the cyclopropyl group but lacks the fluorine atom.

Uniqueness

6-Cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

6-cyclopropyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H14FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h5-6,8,14H,1-4,7H2

InChI Key

HINPFVRUJIUYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(CNCC3)C(=C2)F

Origin of Product

United States

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